O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate
Overview
Description
O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate is an organic compound with the molecular formula C12H13FO4 It is a derivative of oxalic acid, where the oxalate group is esterified with an ethyl group and a 2-(4-fluorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with ethanol and 2-(4-fluorophenyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or 2-(4-fluorophenyl)ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate involves its hydrolysis to release oxalic acid and the corresponding alcohols. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, esterases may catalyze the hydrolysis, leading to the release of active compounds that interact with specific receptors or enzymes.
Comparison with Similar Compounds
- Methyl O1-[2-(4-fluorophenyl)ethyl] oxalate
- Propyl O1-[2-(4-fluorophenyl)ethyl] oxalate
- Butyl O1-[2-(4-fluorophenyl)ethyl] oxalate
Comparison: O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl ester may exhibit different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(4-fluorophenyl)ethyl] oxalate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-2-16-11(14)12(15)17-8-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOKOTMDWAMFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189724 | |
Record name | Ethanedioic acid, 1-ethyl 2-[2-(4-fluorophenyl)ethyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443310-14-2 | |
Record name | Ethanedioic acid, 1-ethyl 2-[2-(4-fluorophenyl)ethyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, 1-ethyl 2-[2-(4-fluorophenyl)ethyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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